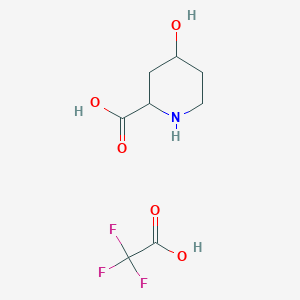
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol is an organic compound with the molecular formula C7H6F3NOS It is characterized by the presence of a trifluoromethylthio group attached to a pyridine ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol typically involves the reaction of 2-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base, followed by reduction with a suitable reducing agent to introduce the methanol group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Safety measures are crucial due to the reactivity of the trifluoromethylthio group and the potential hazards associated with the reagents used.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(3-(Trifluoromethyl)pyridin-2-yl)methanol: Lacks the thio group, resulting in different chemical properties and reactivity.
(3-(Trifluoromethylthio)phenyl)methanol: Contains a phenyl ring instead of a pyridine ring, leading to variations in biological activity and applications.
Uniqueness: (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol is unique due to the presence of both the trifluoromethylthio group and the pyridine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific fields.
Propriétés
Formule moléculaire |
C7H6F3NOS |
|---|---|
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
[3-(trifluoromethylsulfanyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-3,12H,4H2 |
Clé InChI |
AZODZVJIMKASJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CO)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


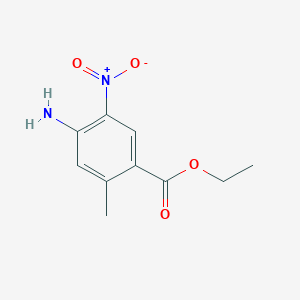
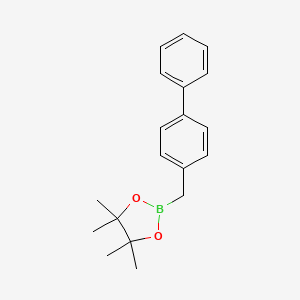
![7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13661192.png)

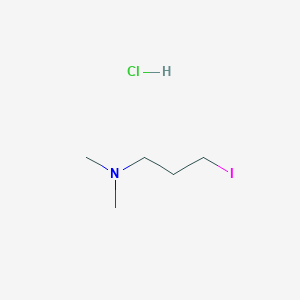




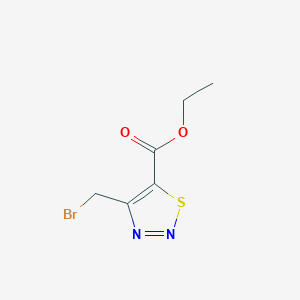
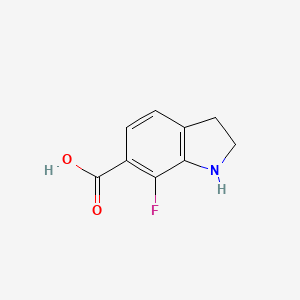
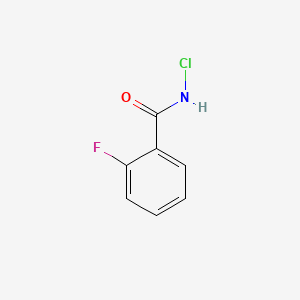
![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
